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Compound of Interest |

Compound Name: 3-(2-Chloro-4-pyrimidinyl)aniline
CAS No.: 859516-82-8
Cat. No.: B1457241
. J

A Versatile Scaffold for Kinase Inhibitor Discovery
Part 1: Executive Summary & Chemical Identity

3-(2-Chloro-4-pyrimidinyl)aniline is a high-value pharmacophore intermediate used primarily
in the synthesis of ATP-competitive kinase inhibitors. Its structure features a 2-chloropyrimidine
core substituted at the C4 position with a 3-aminophenyl group.[1][2][3]

This specific connectivity allows for orthogonal functionalization:
» The Electrophilic C2-Chlorine: Enables SNAr displacement to install "hinge-binding" motifs.

o The Nucleophilic Aniline Amine: Facilitates extension into the kinase "back pocket" or
"solvent front" via acylation or urea formation.

Chemical Profile
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Property Specification

CAS Number 859516-82-8

IUPAC Name 3-(2-chloropyrimidin-4-yl)aniline
Synonyms 2-Chloro-4-(3-aminophenyl)pyrimidine;

Benzenamine, 3-(2-chloro-4-pyrimidinyl)-

Molecular Formula C10HsCIN3
Molecular Weight 205.64 g/mol
Physical State Pale yellow to tan solid

Soluble in DMSO, DMF, THF; sparingly soluble

Solubility ) )
in water

Kev Reactivit C4-selective Suzuki coupling product; C2-
ey Reactivi
Y Y susceptible to nucleophilic attack

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline relies on a regioselective Suzuki-Miyaura
cross-coupling reaction. The 2,4-dichloropyrimidine starting material possesses two
electrophilic sites; however, the C4 position is significantly more reactive toward oxidative
addition by Palladium(0) due to lower electron density (para to both nitrogens) and reduced
steric hindrance compared to the C2 position (flanked by two nitrogens).

Optimized Synthetic Workflow

Objective: Selective arylation at C4 without double-addition or C2-substitution.
Reagents:

e Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

e Coupling Partner: 3-Aminophenylboronic acid (or pinacol ester) (1.05 equiv)

o Catalyst: Pd(PPhs)a (3-5 mol%) or Pd(dppf)Clz (for tougher scales)
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e Base: Na2COs (2.0 M aqueous solution) or K2COs
e Solvent: 1,2-Dimethoxyethane (DME)/Water (3:1) or 1,4-Dioxane/Water[3]
Step-by-Step Protocol:

 Inerting: Charge a reaction vessel with 2,4-dichloropyrimidine and Pd(PPhs)s. Evacuate and
backfill with Argon (x3).

» Dissolution: Add degassed DME and stir until dissolved.
» Activation: Add the aqueous Na2COs solution.

» Addition: Add 3-aminophenylboronic acid. (Note: Slow addition can minimize bis-coupling,
though the electronic bias usually protects C2).

o Reflux: Heat the mixture to 80-90°C for 4—6 hours. Monitor by LC-MS for the disappearance
of the dichloride and formation of the mono-arylated product (M+H = 206).

o Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.

 Purification: Dry organic layer over Na2SQOa, concentrate, and purify via silica gel flash
chromatography (Gradient: 0-50% EtOAc in Hexanes). The product typically elutes after the
unreacted dichloride but before any bis-arylated byproduct.

Mechanistic Pathway (Graphviz)

* Regioselectivity Logic

C4 is more electron-deficient
- and less sterically hindered
- than C2. .

57 A Pd(0) Oxidative Addition
2,4-Dichloropyrimidine (Selectivity: C4 >> C2)
1 Pd-Intermediate

Trar ion
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Reductive Elimination

3-(2-Chloro-4-pyrimidinyl)aniline
(CAS 859516-82-8)

3-Aminophenylboronic acid
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Caption: Regioselective Suzuki coupling pathway favoring C4-arylation due to electronic
activation.

Part 3: Applications in Drug Discovery

This scaffold is a "privileged structure" for developing Type | and Type Il kinase inhibitors. It
serves as a core module in the synthesis of inhibitors for Syk (Spleen Tyrosine Kinase) and
Plk1 (Polo-like Kinase 1).

1. Functionalization Strategy
The utility of CAS 859516-82-8 lies in its ability to be sequentially elaborated:

o Step A (C2-Substitution): The chlorine atom is displaced by aliphatic or aromatic amines
(e.g., diamines, solubilizing groups) to interact with the hinge region of the kinase ATP
pocket.

» Step B (Aniline Modification): The aniline nitrogen is derivatized to target the "DFG-out"
pocket (Type Il) or specific hydrophobic regions (Type I).

2. Case Study: Syk Inhibitor Synthesis

In the context of Spleen Tyrosine Kinase (Syk) inhibition (relevant to autoimmune diseases),
this intermediate is used to construct the central pharmacophore.[4]

¢ Protocol Reference:W02011075515 describes using similar aminopyrimidine scaffolds.

o Workflow: The aniline moiety is often reacted with an acid chloride or isocyanate to form an
amide/urea linker, while the C2-chlorine is displaced by a solubilizing amine (e.g., N-
methylpiperazine derivative).

3. Case Study: PIk1 Inhibitor Synthesis

For Polo-like Kinase 1 (PIk1) inhibitors (oncology targets), the scaffold provides the necessary
geometry to span the ATP binding cleft.

o Protocol Reference:W02006066172.
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e Mechanism: The pyrimidine ring acts as the hinge binder, while the phenyl group (derived

from the aniline) directs substituents into the selectivity pocket.

Derivatization Logic Tree (Graphviz)
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Caption: Orthogonal functionalization logic for transforming the scaffold into a bioactive kinase

inhibitor.

Part 4: Handling & Safety Data

As a halogenated aminopyrimidine, this compound should be handled with standard "Potent

Compound" precautions in a drug discovery setting.

» Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (due to aniline moiety).

» Signal Word: Warning.

¢ H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious

eye irritation), H335 (May cause respiratory irritation).
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o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to
prevent aniline oxidation (darkening).

e Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen
oxides and hydrochloric acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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